molecular formula C8H12N2O2 B2676845 N-(1-Acetylazetidin-3-yl)prop-2-enamide CAS No. 1862836-27-8

N-(1-Acetylazetidin-3-yl)prop-2-enamide

Cat. No.: B2676845
CAS No.: 1862836-27-8
M. Wt: 168.196
InChI Key: SMGSNTJOAKBWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Acetylazetidin-3-yl)prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a prop-2-enamide group, which is an amide derivative of propenoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Acetylazetidin-3-yl)prop-2-enamide typically involves the reaction of azetidine derivatives with acylating agents. One common method includes the acylation of 1-acetylazetidine with acryloyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(1-Acetylazetidin-3-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(1-acetylazetidin-3-yl)prop-2-enoic acid.

    Reduction: Formation of N-(1-acetylazetidin-3-yl)prop-2-enamine.

    Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-Acetylazetidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exerting antiproliferative effects on cancer cells . The compound binds to the colchicine-binding site on tubulin, preventing the assembly of microtubules and leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

N-(1-Acetylazetidin-3-yl)prop-2-enamide can be compared with other azetidine derivatives and related compounds:

Properties

IUPAC Name

N-(1-acetylazetidin-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-8(12)9-7-4-10(5-7)6(2)11/h3,7H,1,4-5H2,2H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGSNTJOAKBWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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